molecular formula C11H16BrNO B1329282 3-Bromoadamantane-1-carboxamide CAS No. 53263-89-1

3-Bromoadamantane-1-carboxamide

Cat. No. B1329282
CAS RN: 53263-89-1
M. Wt: 258.15 g/mol
InChI Key: SUSXMUKHFSYNND-UHFFFAOYSA-N
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Description

3-Bromoadamantane-1-carboxamide, also known as 3-BrAda-1-CN, is an organic compound that has been studied for its potential applications in a variety of scientific research fields. It is a substituted adamantane derivative, containing a bromine atom at the 3-position and a carboxamide at the 1-position. 3-BrAda-1-CN is a white, crystalline solid at room temperature and is insoluble in water but soluble in organic solvents. It is a stable compound and can be stored for long periods of time without significant degradation.

Scientific Research Applications

Chemical Synthesis and Biological Activity

A study by Zhu et al. (2014) focused on synthesizing novel compounds, including derivatives of bromoadamantane, and evaluated their insecticidal and fungicidal activities. This research indicates the potential of 3-bromoadamantane-1-carboxamide in developing new chemical agents with specific biological activities (Zhu, Wang, Zhang, Xiong, Yu, & Li, 2014).

Optical Properties and Charge Transfer Effects

Tonkikh et al. (2016) explored the optical properties and charge transfer effects in carbon nanotubes filled with 1-bromoadamantane molecules. Their findings are crucial for understanding the electronic interactions in nanoscale materials and could have implications for the use of this compound in nanotechnology (Tonkikh, Rybkovskiy, Orekhov, Chernov, Khomich, Ewels, Kauppinen, Rochal, Chuvilin, & Obraztsova, 2016).

Pharmaceutical Synthesis

In 2022, Phan Thi et al. developed a simple and economical process for producing amantadine hydrochloride, an antiviral and anti-Parkinson drug, using 1-bromoadamantane as an intermediate. This indicates the importance of this compound in pharmaceutical synthesis (Phan Thi, Dang, Vu, & Phan, 2022).

Chemical Reactions and Synthesis

Martínez et al. (2002) demonstrated an unexpected Beckmann fragmentation of bromonorbornan-2-one upon hydroxylamine treatment, suggesting the significant reactivity of bromoadamantane derivatives in chemical synthesis, which could be relevant for the applications of this compound (Martínez, Vilar, Fraile, Cerero, & Maroto, 2002).

Inclusion Complexes and Molecular Dynamics

The study by Ivanov et al. (1996) on inclusion complexes between cyclodextrins and 1-bromoadamantane, analyzed using NMR methods and molecular dynamics simulations, provides insight into the interactions and potential applications of this compound in creating complex molecular structures (Ivanov, Salvatierra, & Jaime, 1996).

Future Directions

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . Therefore, the future directions of 3-Bromoadamantane-1-carboxamide could involve further exploration of these applications.

Biochemical Analysis

Biochemical Properties

3-Bromoadamantane-1-carboxamide plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in radical-based functionalization reactions, which are crucial for modifying biomolecules . The compound’s interaction with enzymes often involves the formation of stable intermediates, which can influence the enzyme’s activity and the overall biochemical pathway.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior . Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, thereby affecting the metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s unique structure allows it to fit into enzyme active sites, either blocking the substrate or facilitating the reaction . This binding interaction can result in changes in gene expression, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable, it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term exposure to the compound has been observed to cause sustained changes in cellular behavior, indicating its potential for prolonged biochemical activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcome without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can influence the levels of specific metabolites within the cell, thereby affecting the overall metabolic flux . The compound’s involvement in these pathways highlights its potential as a modulator of cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function, making it a critical factor in its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications Its presence in these locations can affect its interaction with biomolecules and its overall biochemical activity

properties

IUPAC Name

3-bromoadamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSXMUKHFSYNND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00967841
Record name 3-Bromoadamantane-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00967841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53263-89-1
Record name Tricyclo(3.3.1.1(sup 3,7))decane-1-carboxamide, 3-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053263891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromoadamantane-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00967841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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